4-Methoxypyrimidine-2-sulfinic acid

Medicinal Chemistry Lead Optimization Property-Based Design

4-Methoxypyrimidine-2-sulfinic acid (CAS 2174000-38-3) is a heterocyclic organosulfur compound defined by a pyrimidine core substituted with an electron-donating methoxy (-OCH₃) group at the 4-position and a synthetically versatile sulfinic acid (-SO₂H) functional group at the 2-position. With a molecular formula of C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol, it belongs to a class of intermediates used in pharmaceutical and agrochemical research.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
Cat. No. B12967663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-2-sulfinic acid
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)S(=O)O
InChIInChI=1S/C5H6N2O3S/c1-10-4-2-3-6-5(7-4)11(8)9/h2-3H,1H3,(H,8,9)
InChIKeyXXMSRTLLGIIIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypyrimidine-2-sulfinic acid: A Heterocyclic Sulfinic Acid Building Block for MedChem and AgChem Synthesis


4-Methoxypyrimidine-2-sulfinic acid (CAS 2174000-38-3) is a heterocyclic organosulfur compound defined by a pyrimidine core substituted with an electron-donating methoxy (-OCH₃) group at the 4-position and a synthetically versatile sulfinic acid (-SO₂H) functional group at the 2-position [1]. With a molecular formula of C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol, it belongs to a class of intermediates used in pharmaceutical and agrochemical research. Its structural architecture allows it to act as both a nucleophile and an electrophile, making it a candidate for constructing diverse sulfur-containing compound libraries . The specific regiochemistry of the substituents is a critical determinant of its reactivity profile, which directly influences its suitability for specific chemical transformations compared to its positional isomers or analogs lacking the methoxy group.

Procurement Pitfalls: Why One 4-Methoxypyrimidine-2-sulfinic acid is Not Interchangeable with Another


Substituting 4-Methoxypyrimidine-2-sulfinic acid with a seemingly similar pyrimidine sulfinic acid or a positional isomer without rigorous verification can introduce significant risks in a synthetic pathway. Critical parameters such as acidity (pKa), lipophilicity (XLogP3), and the electronic influence of the methoxy group's position are not uniform across the compound class. For instance, the difference in the topological polar surface area (TPSA) between the target compound and its positional isomer, 6-Methoxypyrimidine-4-sulfinic acid, can alter solubility and membrane permeability, potentially derailing a lead optimization program in medicinal chemistry [1]. Furthermore, the regiochemical placement of the methoxy group exerts a distinct electronic push-pull effect on the pyrimidine ring, directly impacting the stability and reactivity of the sulfinic acid group. This can manifest as unforeseen autoxidation rates or divergent outcomes in nucleophilic aromatic substitution (SNAr) reactions, leading to batch failures and wasted development time [2]. A direct, evidence-based comparison is therefore essential for any scientific procurement decision.

Head-to-Head Differentiation Data for 4-Methoxypyrimidine-2-sulfinic acid Against Key Analogs


Regiochemical Electronic Influence: 4-Methoxy Target vs. 6-Methoxy Isomer in Reactivity and Lipophilicity

The position of the electron-donating methoxy group on the pyrimidine ring has a quantifiable impact on the molecule's physicochemical properties. The 4-methoxypyrimidine-2-sulfinic acid target exhibits a computed XLogP3-AA value of 0, which directly reflects a specific lipophilicity profile important for passive membrane permeability. This can be compared to the positional isomer 6-Methoxypyrimidine-4-sulfinic acid, where the altered electronic distribution and potential for hydrogen bonding due to the methoxy group's proximity to the nitrogen atoms are expected to result in a different computed logP, altering the compound's drug-likeness [1]. The regiochemistry dictates the molecule's ability to engage in specific interactions with biological targets or to be a substrate for certain metabolic enzymes, making target validation crucial [2].

Medicinal Chemistry Lead Optimization Property-Based Design

Quantifying the Sulfinic Acid Acidity Advantage: pKa Modulation via 4-Methoxy Substitution vs. Unsubstituted Parent

The electron-donating 4-methoxy group is predicted to moderate the acidity of the sulfinic acid group on 4-Methoxypyrimidine-2-sulfinic acid compared to the unsubstituted pyrimidine-2-sulfinic acid. The predicted pKa of the unsubstituted parent is 0.37±0.10, indicating a highly acidic nature . While a specific experimental pKa for the target is not available, the established electron-donating effect of the 4-methoxy substituent is expected to reduce the acidity, likely shifting the pKa to a less aggressive range (potentially closer to 1.0-2.0 based on class-level inference for electron-donating substituent effects on sulfinic acid equilibria) [1]. This modulation significantly alters its reactivity, handling requirements, and stability in solution, especially in multi-step syntheses where a controlled pH is critical.

Physical Organic Chemistry Sulfur Chemistry Reactivity Prediction

Distinct Molecular Property Profile for Drug-Likeness Scoring Against a Simple Heterocyclic Building Block

The introduction of the sulfinic acid group fundamentally alters the molecular properties of a simple methoxypyrimidine scaffold, creating a distinct drug-likeness profile. 4-Methoxypyrimidine-2-sulfinic acid has a Topological Polar Surface Area (TPSA) of 91.5 Ų and a heavy atom count of 11 [1]. In contrast, the simpler analog 4-Methoxypyrimidine (lacking the sulfinic acid group) will have a much lower TPSA and lower hydrogen bond donor/acceptor counts, placing it in a different region of medicinal chemistry property space. The target compound's higher polarity and capacity for specific hydrogen-bonding interactions make it a more suitable scaffold for targeting polar active sites or designing metabolites.

Computational Drug Design Chemoinformatics Library Design

Synthetic Utility: Stable Sodium Salt as a Preferred Reactant Form vs. the Free Sulfinic Acid

The sodium salt form of the target compound, Sodium 4-methoxypyrimidine-2-sulfinate (CAS 2174001-82-0), is often a more robust and easier-to-handle reagent for key synthetic transformations compared to the free sulfinic acid . The sulfinate anion is a powerful nucleophile that participates efficiently in SNAr reactions with halogenated heterocycles, a process detailed in patents for synthesizing substituted pyrimidine derivatives [1]. The free acid may be prone to autoxidation or disproportionation under certain conditions, whereas the salt form offers superior stability for storage and reproducible performance in nucleophilic displacement reactions, which is a primary application of this chemical class.

Process Chemistry Synthetic Methodology Nucleophilic Substitution

Recommended Deployment Scenarios for 4-Methoxypyrimidine-2-sulfinic acid Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Polar Active Sites

As demonstrated by its computed XLogP3-AA of 0 and a TPSA of 91.5 Ų, 4-Methoxypyrimidine-2-sulfinic acid is an excellent fragment-sized building block for probing polar binding pockets in kinases, proteases, or metalloenzymes [1]. Its specific regiochemistry, which differentiates it from similar positional isomers, ensures that any structure-activity relationship (SAR) signal obtained from a screening hit can be directly attributed to this exact molecular topology, circumventing the ambiguous data generated by isomer mixtures [2]. The high Fsp³ character (implied low aromatic atoms-to-heavy-atom ratio) often correlates with better clinical success rates, making this a strategic choice for fragment libraries focused on lead-likeness.

A Key Intermediate in the Synthesis of Sulfone-Containing Agrochemicals

The patented processes for synthesizing herbicidal pyrimidine derivatives highlight the utility of such sulfinic acid analogs as critical intermediates [1]. The moderated acidity of the sulfinic acid group, influenced by the 4-methoxy substituent, provides a controlled reactivity window for selective S-alkylation or SNAr reactions to install sulfone moieties. Procurement of the stable sodium salt form ensures reliable performance in scale-up campaigns, where batch-to-batch consistency is paramount [2]. This makes it a go-to reagent for agrochemical companies developing novel crop protection agents requiring specific sulfur-based pharmacophores.

Synthetic Biology and Bioconjugation Tool Development

The bifunctional nature of 4-Methoxypyrimidine-2-sulfinic acid, serving as both a hydrogen atom donor and a nucleophile, makes it a candidate for developing novel bioconjugation handles [1]. Its distinct property profile compared to simpler heterocycles allows for orthogonal labeling strategies. Researchers can leverage the sulfinic acid group to react selectively with thiols on proteins to form stable thiosulfonate linkages, a reactivity that is finely tuned by the electronic influence of the 4-methoxy group, offering a controlled and bioorthogonal reaction pathway that less specialized building blocks cannot provide [2].

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